molecular formula C18H17NO5 B8717050 fmoc-(r)-3-amino-2-hydroxypropionicacid

fmoc-(r)-3-amino-2-hydroxypropionicacid

Cat. No.: B8717050
M. Wt: 327.3 g/mol
InChI Key: OOFCRVWLJFLVCB-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-®-3-amino-2-hydroxypropionic acid is a derivative of 3-amino-2-hydroxypropionic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-amino-2-hydroxypropionic acid typically involves the protection of the amino group of 3-amino-2-hydroxypropionic acid with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of Fmoc-®-3-amino-2-hydroxypropionic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-amino-2-hydroxypropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Bases: Sodium bicarbonate, triethylamine

    Electrophiles: Alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound .

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-2-hydroxypropionic acid involves the protection of the amino group by the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is base-labile and can be removed under mild conditions using piperidine, forming a stable adduct with the dibenzofulvene byproduct . This allows for the selective deprotection of the amino group without affecting other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Fmoc-®-3-amino-2-hydroxypropionic acid is unique due to its base-labile Fmoc group, which allows for mild deprotection conditions. This is advantageous compared to Boc and Cbz groups, which require acidic conditions for deprotection . Additionally, the Fmoc group provides better stability and compatibility with various reaction conditions, making it a preferred choice in peptide synthesis .

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid

InChI

InChI=1S/C18H17NO5/c20-16(17(21)22)9-19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m1/s1

InChI Key

OOFCRVWLJFLVCB-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)O

Origin of Product

United States

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